![molecular formula C10H11Cl2NO B2849432 2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride CAS No. 2580197-62-0](/img/structure/B2849432.png)
2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride
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Overview
Description
“2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2580197-62-0 . It has a molecular weight of 232.11 .
Synthesis Analysis
Benzofuran compounds, which include “2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride”, are ubiquitous in nature and have strong biological activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The InChI code for “2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride” is 1S/C10H10ClNO.ClH/c11-10-6-8-5-7 (3-4-12)1-2-9 (8)13-10;/h1-2,5-6H,3-4,12H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride” include a molecular weight of 232.11 .Scientific Research Applications
Synthesis of Natural Products
Benzofuran rings, which are part of the structure of this compound, are found in many natural products . These natural products have complex structures and exhibit various biological activities, making them attractive targets for synthetic organic chemists .
Anticancer Therapeutic Potential
Benzofuran scaffolds have shown extraordinary inhibitory potency against a panel of human cancer cell lines . This suggests that benzofuran-based compounds, like “2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride”, could be developed into effective anticancer agents .
Skeletal Editing of Organic Molecules
The compound has been used as a key reagent in a method developed by Prof. Levin and co-workers from the University of Chicago for the “skeletal editing” of organic molecules by nitrogen atom deletion . This method allows for the modification of the structure of organic molecules, potentially leading to new compounds with unique properties .
Antimicrobial Agents
The benzofuran moiety, when substituted at the 4-position with halogens or hydroxyl groups, has shown good antimicrobial activity . This suggests that “2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride” could potentially be developed into an effective antimicrobial agent .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple targets to exert their effects .
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-(2-chloro-1-benzofuran-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO.ClH/c11-10-6-8-5-7(3-4-12)1-2-9(8)13-10;/h1-2,5-6H,3-4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLHEUZAPIAOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)C=C(O2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride |
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